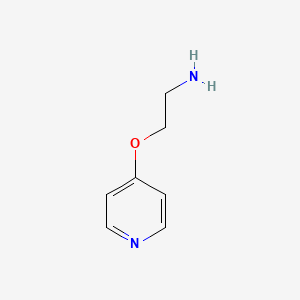

2-(Pyridin-4-yloxy)ethanamine

Description

Contextualizing the Significance of Pyridine-Based Chemical Structures in Advanced Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif of immense importance in the chemical and pharmaceutical sciences. researchgate.netopenaccessjournals.com Its presence in numerous natural products, including vitamins and alkaloids, underscores its biological relevance. ajrconline.orglifechemicals.com The nitrogen atom in the pyridine ring imparts unique properties, such as polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of drug candidates. ajrconline.orgnih.gov

In organic synthesis, pyridine and its derivatives are versatile building blocks, participating in a wide range of chemical reactions to create more complex molecules. nih.gov Their utility extends to their use as ligands in organometallic chemistry and as catalysts in asymmetric synthesis. nih.gov In medicinal chemistry, the pyridine scaffold is a common feature in a multitude of FDA-approved drugs, highlighting its role in the development of effective therapeutic agents. lifechemicals.com The adaptability of the pyridine nucleus allows for structural modifications that can fine-tune the pharmacological profile of a molecule, leading to the discovery of new drugs with a broad spectrum of activities. researchgate.netnih.gov

Delimiting the Scope of Academic Inquiry into 2-(Pyridin-4-yloxy)ethanamine

This article will focus specifically on the chemical compound this compound. The inquiry will be confined to its chemical properties, synthesis, and its role as a building block in the development of more complex molecules with potential therapeutic applications. The discussion will be based on existing scholarly research, providing a detailed overview of what is currently known about this specific molecule.

Overview of Prior Scholarly Investigations and Emerging Research Trajectories

Scholarly investigations into this compound and its derivatives have primarily focused on their potential in medicinal chemistry. Research has shown that the incorporation of the this compound moiety into larger molecules can lead to compounds with significant biological activity.

For instance, derivatives of this compound have been investigated as biased agonists of serotonin (B10506) 5-HT1A receptors. researchgate.net One study reported on a series of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, where the pyridin-4-yloxy derivative showed a desirable level of affinity for the 5-HT1A receptor. researchgate.net Another study focused on the development of orally available and metabolically stable ERK1/2-biased 5-HT1AR agonists, with derivatives of pyridin-2-yloxy- and phenoxy-ethyl benzoylpiperidynemethanamine showing promise. nih.gov

The synthesis of such derivatives often involves the reaction of a pyridine halide with 2-aminoethanol to form the corresponding pyridin-yloxy-ethanamine intermediate. nih.gov This intermediate is then further reacted to produce the final target compounds.

Emerging research trajectories appear to be focused on further exploring the potential of this compound derivatives as selective receptor modulators. The goal is to design compounds with improved pharmacokinetic profiles and specific biological activities, potentially leading to the development of new treatments for a variety of disorders.

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-4-yloxy)ethan-1-amine | PubChem nih.gov |

| Molecular Formula | C7H10N2O | PubChem nih.gov |

| Molecular Weight | 138.17 g/mol | PubChem nih.gov |

| CAS Number | 259816-44-9 | PubChem nih.gov |

| InChI Key | YSUKTUWMBAKSSV-UHFFFAOYSA-N | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUKTUWMBAKSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478284 | |

| Record name | 2-(Pyridin-4-yloxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259816-44-9 | |

| Record name | 2-(Pyridin-4-yloxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Organic Transformations of 2 Pyridin 4 Yloxy Ethanamine

Advanced Synthetic Routes to 2-(Pyridin-4-yloxy)ethanamine and its Hydrochloride Salts

The construction of this compound hinges on the strategic formation of an ether linkage between a pyridine (B92270) core and an ethanolamine (B43304) side chain. Several reliable synthetic strategies have been developed to achieve this, often involving multiple steps that include precursor preparation, coupling reactions, and final amine installation or deprotection.

The central transformation in the synthesis of this compound is the formation of the aryl ether bond. Two of the most prominent and versatile methods for this purpose are the Williamson ether synthesis and the Mitsunobu reaction. masterorganicchemistry.comwikipedia.orgwikipedia.orgorganic-chemistry.org

The Williamson ether synthesis is a classical and widely used method for preparing ethers. wikipedia.org In the context of this synthesis, the reaction typically involves the deprotonation of 4-hydroxypyridine (B47283) with a suitable base to form a pyridin-4-olate (B372684) salt. This nucleophilic salt then reacts with a protected 2-halo-ethanamine or a similar ethanolamine derivative with a good leaving group (like a tosylate) via an SN2 mechanism. wikipedia.orgfrancis-press.com The choice of solvent is crucial; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction. masterorganicchemistry.comresearchgate.net The use of DMSO has been shown to significantly increase reaction rates and yields compared to using an excess of alcohol as the solvent. researchgate.net

The Mitsunobu reaction offers an alternative and often milder route for forming the ether linkage. wikipedia.orgorganic-chemistry.org This reaction allows for the direct coupling of an alcohol with a mildly acidic pronucleophile, in this case, 4-hydroxypyridine with a protected ethanolamine derivative (e.g., N-Boc-ethanolamine). jkchemical.comnih.gov The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjkchemical.com A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the achiral ethanolamine moiety in the target compound. organic-chemistry.org

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Key Reactants | Alkoxide (from 4-hydroxypyridine + base) & Alkyl halide (e.g., 2-bromo-N-Boc-ethanamine) wikipedia.org | Alcohol (e.g., N-Boc-ethanolamine), Pronucleophile (4-hydroxypyridine), PPh₃, DEAD/DIAD jkchemical.comnih.gov |

| Mechanism | SN2 wikipedia.org | Complex, involves phosphonium (B103445) intermediates, SN2-like displacement wikipedia.orgjkchemical.com |

| Conditions | Often requires strong base (e.g., NaH) and can involve elevated temperatures. masterorganicchemistry.comresearchgate.net | Generally mild, often run at or below room temperature. wikipedia.orgnih.gov |

| Byproducts | Inorganic salt (e.g., NaBr). wikipedia.org | Triphenylphosphine oxide (TPPO) and a hydrazine (B178648) derivative, which can complicate purification. jkchemical.com |

The primary precursor for the pyridine portion of the molecule is typically 4-hydroxypyridine. This compound exists in equilibrium with its tautomer, pyridin-4(1H)-one. Other potential precursors include 4-halopyridines, such as 4-chloropyridine, which can undergo nucleophilic aromatic substitution with the alkoxide of ethanolamine. evitachem.com Another approach involves the use of pyridine N-oxides, which can be activated and substituted at the 4-position. organic-chemistry.org For instance, Grignard reagents can be added to pyridine N-oxides to yield substituted pyridines. organic-chemistry.org

The ethanamine side chain is typically introduced using a reagent that is protected at the amine terminus to prevent side reactions. A common and effective choice is N-tert-butoxycarbonyl (N-Boc) protected ethanolamine (N-Boc-ethanolamine). nih.gov This protecting group is stable under the conditions of both the Williamson and Mitsunobu reactions and can be readily removed in a final step using acidic conditions, which are compatible with the formation of the hydrochloride salt.

Alternative strategies can construct the ethanamine moiety from other functional groups. For example, a synthetic route could involve the reaction of 4-hydroxypyridine with chloroacetonitrile, followed by the reduction of the nitrile group to a primary amine. A related approach is the Neber rearrangement of an oxime tosylate, which can be used to synthesize α-amino ketones and subsequently reduced to the target amine. orgsyn.org

While this compound itself is achiral, derivatives functionalized at the ethylamine (B1201723) backbone can be chiral. The synthesis of specific enantiomers of such derivatives requires stereoselective methods. Direct asymmetric synthesis is complex; therefore, a more common approach is the resolution of a racemic mixture.

Enantiomeric resolution can be achieved by several methods:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or O-substituted phenylphosphonothioic acids. researchgate.netorgsyn.org The resulting diastereomeric salts often have different solubilities, allowing one diastereomer to be separated by fractional crystallization. researchgate.net The pure enantiomer of the amine can then be liberated by treatment with a base.

Chiral Chromatography: Supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. lcms.cz This technique can provide high enantiomeric excess and is applicable to a wide range of chiral amines. lcms.cz

Functionalization and Derivatization Strategies for this compound

The primary amine group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Standard organic transformations can be readily applied to modify the nucleophilic primary amine.

Alkylation: The amine can be alkylated through various methods. Reductive amination is a particularly effective strategy, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or under catalytic hydrogenation conditions. acs.org This method is highly efficient for producing secondary and tertiary amines. Direct alkylation with alkyl halides can also be performed but carries the risk of over-alkylation. ambeed.com

Acylation and Amidation: The amine readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. acs.org Alternatively, amidation can be achieved by coupling the amine with a carboxylic acid using standard peptide coupling reagents. uniurb.it A wide variety of coupling agents exist, such as N,N'-dicyclohexylcarbodiimide (DCC) or 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which facilitate the formation of the amide bond under mild conditions. uniurb.it

| Reaction Type | Reagents | Product Type |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., H₂, Pd/C) acs.org | Secondary or Tertiary Amine |

| Acylation | Acyl Chloride, Base acs.org | Amide |

| Amidation | Carboxylic Acid, Coupling Agent (e.g., DCC, DEPBT) uniurb.it | Amide |

Pyridine Ring Substitutions: Halogenation, Nitration, and Metalation Reactions

The pyridine ring in 4-alkoxypyridines, the core of the title compound, is electron-deficient, which generally complicates direct electrophilic aromatic substitution. nih.govresearchgate.net However, its reactivity can be modulated by the oxygen-containing substituent and the nitrogen atom, allowing for specific transformations under controlled conditions.

Halogenation: Direct halogenation of pyridine rings typically requires harsh conditions. nih.gov A more common strategy involves the conversion of the pyridine to its N-oxide. This activation increases the electrophilicity of the aromatic ring, enabling the addition of halide anions. researchgate.net For instance, activating a pyridine N-oxide with an electrophilic agent facilitates nucleophilic attack by a halide, leading to the formation of halopyridines, often at the 2-position. researchgate.net Another approach for 4-selective halogenation involves installing a phosphonium salt at the 4-position of the pyridine, which is subsequently displaced by a halide nucleophile. nih.gov For bromination specifically, the combination of a bromide source like LiBr with an acid such as triflic acid (TfOH) can be effective, as protonation increases the reactivity of the pyridine ring. nih.gov In the context of 4-alkoxypyridines, lithiation followed by quenching with a halogen source is a viable route. For example, 4-methoxypyridine (B45360) can be lithiated at the C-2 position using a strong base like BuLi-LiDMAE, followed by bromination with 1,2-dibromotetrachloroethane. arkat-usa.org

Nitration: The direct nitration of pyridines is a challenging transformation due to the ring's deactivation towards electrophiles. researchgate.net The reaction often requires severe conditions, such as using fuming sulfuric acid at very high temperatures, which can lead to low yields. acs.org Studies on the nitration of 4-phenylpyridine (B135609) show that the reaction proceeds on the protonated pyridinium (B92312) species. researchgate.netrsc.org The deactivating effect of the protonated pyridyl group directs substitution to the meta-position of the phenyl ring. rsc.org For pyridine itself, nitration can be achieved by forming the N-nitropyridinium nitrate (B79036) with dinitrogen pentoxide, which is then treated with aqueous sodium bisulfite to yield 3-nitropyridine. researchgate.net This method is also applicable to 4-substituted pyridines. researchgate.net

Metalation: Directed ortho metalation (DoM) is a powerful strategy for functionalizing pyridine rings, though it can be complicated by the nucleophilic addition of organometallic reagents to the C=N bond. harvard.edu The choice of base is critical. For 4-methoxypyridine, lithiation can be directed to the C-3 position using bases like mesityllithium (B1247292) or phenyllithium. arkat-usa.org Alternatively, using a superbase like nBuLi-LiDMAE (lithium N,N-dimethylethanolamide) in a non-polar solvent like hexane (B92381) can achieve highly regioselective metalation at the C-2 position (alpha to the nitrogen), avoiding the common nucleophilic addition. arkat-usa.orgacs.org This high regioselectivity is in contrast to reactions in coordinating solvents like THF, where nucleophilic addition dominates. acs.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce substituents at specific positions on the pyridine ring. arkat-usa.org

Oxygen Bridge Manipulations and Ether Cleavage Studies

The ether linkage in this compound is a key structural feature. Its stability and reactivity are influenced by the electronic properties of the pyridine ring. Ether cleavage reactions typically involve breaking the C-O bond and are generally challenging due to the high stability of ethers. wikipedia.org

Ether cleavage is often catalyzed by strong acids, such as hydrohalic acids. wikipedia.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the oxygen. The process begins with the protonation of the ether oxygen, forming an oxonium ion. wikipedia.org In an SN2 pathway, a nucleophile (like a halide ion) then attacks the less sterically hindered carbon atom, displacing the alcohol or phenol. wikipedia.org For an SN1 mechanism to occur, a stable carbocation must be formed after the departure of the alcohol/phenol group. wikipedia.org

In the context of aryl ethers, cleavage of the C(aryl)-O bond is particularly difficult. However, transition metal complexes have been shown to facilitate this transformation. Studies on nickel(0) and rhodium(I) complexes have demonstrated selective cleavage of the stronger aryl ether C–O bond over the weaker alkyl C–O bond in some systems. acs.org In contrast, palladium(0) and platinum(0) complexes tend to cleave the weaker O-alkyl bond if available. acs.org Furthermore, research on ruthenium complexes bearing a 2-alkoxypyridyl fragment has revealed an unusual C–O bond cleavage. rsc.org The mechanism was found to be dependent on the reaction conditions; in the presence of trace water, an SN2 mechanism cleaving the C(alkyl)-O bond was observed, while the addition of a base like KOH switched the pathway to an SNAr mechanism, cleaving the C(aryl)-O bond. rsc.org

Anionic rearrangements, such as the acs.orgresearchgate.net-Wittig rearrangement, can also be initiated by the deprotonation (metalation) of carbon atoms adjacent to the ether oxygen. clockss.org For pyridyl ethers, metalation at the benzylic carbon can trigger a migration of the pyridine ring, resulting in the formation of α-pyridyl carbinols. researchgate.netclockss.org This type of rearrangement is proposed to proceed through an associative mechanism involving a hypervalent intermediate. clockss.org

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalytic cross-coupling reactions are paramount in the synthesis of aryl ethers, including pyridyl ethers like this compound. The Ullmann condensation is a classic method for forming C-O bonds, traditionally involving the reaction of an aryl halide with an alcohol in the presence of stoichiometric copper at high temperatures. wikipedia.org

Modern variations of the Ullmann reaction utilize catalytic amounts of copper, often supported by ligands, which allows for milder reaction conditions. wikipedia.orgnih.gov Soluble copper catalysts supported by ligands such as diamines, phenanthrolines, or picolinic acid have significantly improved the scope and efficiency of the reaction. wikipedia.orgacs.orgnih.gov The mechanism of these copper-catalyzed reactions is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org For instance, the synthesis of 2-aryloxypyridines has been achieved in high yields by reacting 2-halopyridines with phenols using a CuI/TMEDA (tetramethylethylenediamine) catalytic system. nih.gov

While the Ullmann reaction is copper-catalyzed, palladium-catalyzed methods like the Buchwald-Hartwig amination have also been adapted for C-O bond formation, although they are more commonly associated with C-N coupling. These catalytic systems offer an alternative route to pyridyl ethers. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these cross-coupling reactions. The synthesis of unsymmetrical heteroaryl ethers has also been achieved using transition-metal-free C-O cross-coupling methods under specific base and solvent conditions. researchgate.net

| Reaction Type | Catalyst/Reagents | Key Features |

| Traditional Ullmann Condensation | Stoichiometric Cu, High Temp (>200 °C) | Harsh conditions, polar solvents (e.g., DMF, NMP). wikipedia.org |

| Modern Ullmann-type Reaction | Catalytic Cu(I) or Cu(II), Ligands (e.g., phenanthroline, picolinic acid) | Milder conditions, broader substrate scope, improved yields. acs.orgnih.gov |

| Transition-Metal-Free Coupling | Strong Base (e.g., NaH, K2CO3) | Avoids transition metals, relies on optimized base/solvent system. researchgate.net |

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity for research-grade this compound requires effective separation from starting materials, reagents, and byproducts. Given its structure, which contains a basic amino group and a pyridine nitrogen, a combination of extraction and chromatographic techniques is typically employed.

Extraction: Following synthesis, an initial workup often involves liquid-liquid extraction. Due to the basic nature of the amino and pyridine groups, the compound's solubility can be manipulated by adjusting the pH of the aqueous phase. Washing the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) can remove acidic impurities, while extraction with a dilute acid solution could be used to move the amine product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous phase and re-extracting with an organic solvent.

Chromatography: Chromatographic methods are essential for obtaining high-purity material.

Column Chromatography: Standard silica (B1680970) gel column chromatography is a common method. The choice of eluent system is critical; a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typical. A small amount of a basic modifier, such as triethylamine, is often added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.

Ion-Exchange Chromatography: This technique is particularly well-suited for aminopyridine compounds. nih.gov Cation-exchange chromatography can effectively separate the basic product from neutral or acidic impurities. The product binds to the cationic resin and is subsequently eluted by a buffer or a solution with a higher ionic strength or pH. nih.gov This method has been shown to be effective for purifying pyridylaminated derivatives on a large scale. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Various modes can be used, including reversed-phase, normal-phase, or specialized columns. For aminopyridines, which are hydrophilic basic compounds, methods using mixed-mode or hydrogen-bonding stationary phases (like SHARC columns) have been developed to achieve separation without the need for ion-pairing reagents, making the method compatible with mass spectrometry. sielc.comhelixchrom.com

Crystallization: If the final compound is a solid, recrystallization from a suitable solvent or solvent mixture is a final, powerful purification step to remove trace impurities and obtain a crystalline, high-purity product.

| Technique | Principle | Application for this compound |

| Liquid-Liquid Extraction | Partitioning between immiscible liquids based on pH-dependent solubility. | Initial cleanup; separating the basic product from non-basic or acidic impurities. |

| Silica Gel Chromatography | Adsorption based on polarity. | Primary purification method; requires a basic modifier in the eluent. |

| Cation-Exchange Chromatography | Ionic interaction with a negatively charged stationary phase. | Efficiently separates the basic amine from neutral/acidic impurities. nih.gov |

| Preparative HPLC | High-resolution separation based on various interaction modes. | Final purification to achieve high purity; specialized columns (e.g., hydrogen-bonding) are effective. sielc.com |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Final polishing step for solid products to obtain crystalline material. |

Reactivity and Mechanistic Investigations of 2 Pyridin 4 Yloxy Ethanamine in Organic Reactions

Exploration of Reaction Pathways Involving the Pyridinyloxy Moiety

The pyridinyloxy group consists of a pyridine (B92270) ring connected to the ethanamine side chain via an ether oxygen. The reactivity of this moiety is twofold: reactions occurring at the pyridine ring itself and those involving the ether bond.

The pyridine ring in 4-phenoxypyridine (B1584201) derivatives can undergo several transformations. wiley.comnih.gov The nitrogen atom in the pyridine ring makes it electron-deficient, which generally deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). However, the ether oxygen can act as an activating group. The nitrogen atom itself can be a site for reactions. For instance, oxidation of the pyridine nitrogen using oxidizing agents like hydrogen peroxide can lead to the formation of the corresponding N-oxide. Conversely, reduction of the pyridine ring is also possible, potentially converting it to a piperidine (B6355638) ring under specific reduction conditions.

The ether linkage is generally stable, but its formation provides insight into its reactivity. The synthesis of phenoxypyridine derivatives through methods like aryne chemistry highlights the robustness of this bond once formed under mild conditions. rsc.orgscispace.comrsc.org These synthesis methods involve the reaction of a pyridin-2(1H)-one with an in-situ generated aryne, demonstrating a pathway to form the C-O-C ether bond. rsc.orgscispace.comrsc.org The reactivity of the pyridinyloxy group can also be influenced by substituents on the pyridine ring, which can direct the course of further chemical modifications. smolecule.com

Examination of Reactivity Profiles of the Ethan-amine Functional Group

The primary amine of the ethanamine group is a key site of reactivity, acting as a potent nucleophile. smolecule.com This allows for a wide range of chemical modifications, including alkylation, acylation, and participation in various coupling reactions.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom readily attacks electrophiles. Consequently, 2-(Pyridin-4-yloxy)ethanamine can be easily alkylated by reacting with alkyl halides or acylated using acyl chlorides or anhydrides to form secondary amines and amides, respectively. smolecule.com These reactions are fundamental in building more complex molecular architectures.

Nucleophilic Substitution and Coupling: The amine group can participate in nucleophilic substitution reactions, displacing leaving groups from other molecules. smolecule.comevitachem.com This is a common strategy for linking the this compound scaffold to other molecular fragments. It can also serve as the amine component in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds.

Hydrogen Bonding: The ethanamine group, with its N-H bonds, can act as a hydrogen bond donor, while the nitrogen's lone pair can act as a hydrogen bond acceptor. This property is crucial for its interaction with other molecules and influences its physical properties and role in supramolecular chemistry.

A summary of key reactions involving the ethanamine functional group is presented below.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halides | Secondary Amines |

| N-Acylation | Acyl Chlorides, Anhydrides | Amides |

| Nucleophilic Substitution | Electrophiles with Leaving Groups | Substituted Amines |

| Schiff Base Formation | Aldehydes, Ketones | Imines |

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic pathways.

The formation of the pyridinyl ether linkage via aryne chemistry proceeds through a highly reactive benzyne (B1209423) intermediate. scispace.comrsc.org This intermediate is generated in situ and is highly electrophilic, readily undergoing addition reactions with nucleophiles like the oxygen of a pyridinone. scispace.comrsc.org

Reactions at the ethanamine group typically follow well-established mechanistic pathways. For example, N-alkylation with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion in a single, concerted step. Similarly, N-acylation with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product.

The oxidation of phenols, which are structurally related to the pyridinyloxy moiety, can proceed via a hydrogen atom transfer (HAT) mechanism. acs.org In certain contexts, particularly involving metal complexes, this pathway involves the transfer of a proton and an electron. acs.org While specific mechanistic studies on this compound are not widely reported, these established principles for its constituent functional groups provide a strong basis for predicting its chemical behavior.

Stability Under Diverse Reaction Conditions and Identification of Degradation Pathways

The stability of this compound is a critical factor in its synthesis, storage, and application. The molecule's stability is dependent on the resilience of its pyridine ring, ether linkage, and ethylamine (B1201723) side chain to various conditions such as pH, temperature, and the presence of oxidizing or reducing agents.

The pyridine ring itself is a relatively stable aromatic system. However, like other aromatic heterocycles, it can be susceptible to degradation under harsh oxidative conditions. The ether bond (C-O-C) is generally stable under neutral and basic conditions but can be liable to cleavage under strong acidic conditions, which could lead to hydrolysis, breaking the molecule into 4-hydroxypyridine (B47283) and ethanolamine (B43304).

The primary amine of the ethanamine group can be susceptible to oxidation. The thermal degradation of compounds containing similar functional groups often occurs in multiple steps. researchgate.net Initial degradation stages may involve the cleavage of the weakest bonds in the molecule. researchgate.net For this compound, potential degradation pathways could include the oxidation of the amine, cleavage of the ether linkage, or decomposition of the pyridine ring at elevated temperatures. The specific degradation products would depend heavily on the reaction conditions employed (e.g., temperature, atmosphere, presence of catalysts).

Structure Activity Relationship Sar and Structural Modification Studies of 2 Pyridin 4 Yloxy Ethanamine Derivatives

Systematic Variation of the Pyridine (B92270) Ring Substitution Patterns

The pyridine ring is a key component of the 2-(Pyridin-4-yloxy)ethanamine scaffold, and its substitution pattern significantly influences the molecule's properties and biological interactions.

Positional Isomerism Effects on Biological or Chemical Activity

The position of the ether linkage on the pyridine ring (ortho, meta, or para) can have a profound impact on the biological activity of pyridinyloxyethanamine derivatives. Studies on isoamphipathic antibacterial molecules have demonstrated that positional isomerism is a critical factor in modulating antibacterial activity and toxicity. nih.govrsc.org

For instance, a set of isoamphipathic antibacterial molecules (IAMs), which are positional isomers, displayed good to moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. rsc.org The ortho-isomer (IAM-1) was found to be more selective for bacterial cells over mammalian cells compared to the meta (IAM-2) and para (IAM-3) isomers. nih.govrsc.org This highlights the significant role of the substituent's position in determining the therapeutic index of these compounds. nih.gov

In a different context, the affinity of aryloxyethyl derivatives for the serotonin (B10506) 5-HT1A receptor was also found to be dependent on the nitrogen atom's position within the aryloxy moiety. A gradual decrease in binding affinity was observed when moving from the pyridin-2-yloxy (ortho) to the pyridin-3-yloxy (meta) derivative, with a significant drop in affinity for the pyridin-4-yloxy (para) derivative. sci-hub.se This demonstrates that even subtle changes in the geometry of the molecule due to positional isomerism can drastically alter receptor binding. sci-hub.se

The use of positional isomers has also been shown to influence the structural characteristics of coordination polymers, leading to different supramolecular networks. rsc.org This principle of positional isomerism affecting molecular arrangement and interaction is fundamental to understanding the biological activity of this compound derivatives. rsc.orgsolubilityofthings.com

Table 1: Effect of Positional Isomerism on Antibacterial Activity

| Compound | Isomer Position | MIC Range (μg/mL) | Hemolytic Activity (HC50, μg/mL) |

|---|---|---|---|

| IAM-1 | ortho | 1–32 | 650 |

| IAM-2 | meta | 1–16 | 98 |

| IAM-3 | para | 1–16 | 160 |

Data sourced from Chemical Science (RSC Publishing) rsc.org

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the pyridine ring, modulated by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are another critical determinant of biological activity. These groups can alter the pKa of the pyridine nitrogen, its ability to form hydrogen bonds, and its participation in π-π stacking interactions, all of which are crucial for target binding.

In the context of kinase inhibitors, the addition of substituents to the pyridine ring can significantly affect their potency. For example, in a series of N,N'-disubstituted piperazine (B1678402) compounds, substitutions on the phenyl ring influenced their affinity for σ-1 and σ-2 receptors. acs.org Similarly, for pyrimidine (B1678525) derivatives, the presence of electron-withdrawing groups like 3-chlorophenyl at certain positions can inhibit various enzymes involved in cancer development. nih.gov

The introduction of an EDG, such as a methyl group, at the 3-position of the pyridine ring in 2-(3-methylpyridin-4-yl)ethan-1-amine (B1426954) enhances its lipophilicity and potential for biological interactions. Conversely, the presence of an electron-withdrawing trifluoromethyl group on the pyridine ring has been noted in compounds designed for serotoninergic regulation. google.com

Theoretical studies on other heterocyclic systems have shown that EDGs can improve hole transport properties, which is relevant for applications in organic light-emitting diodes (OLEDs), while EWGs can help in tuning optoelectronic properties. researchgate.net While not directly related to biological activity, these findings underscore the fundamental impact of electronic modifications on molecular properties.

Modulation of the Ethan-amine Chain

The ethanamine side chain of this compound is another focal point for structural modifications aimed at optimizing biological activity.

Chain Length Variations and Linker Diversity

Altering the length and composition of the linker between the pyridinyloxy and amine moieties can influence the molecule's flexibility, conformation, and ability to bridge binding sites on a biological target.

Research on 7-substituted-4-aminoquinoline (AQ) derivatives has shown that variations in the N,N-diethyldiaminoalkane side chain length affect their activity against Plasmodium falciparum. acs.org For example, derivatives with -HN(CH2)2NEt2 and -HN(CH2)3NEt2 side chains showed comparable activity. acs.org In another study, the synthesis of derivatives with elongated and branched linkers tethering a basic center to an aromatic fragment was explored to probe the effect on activity. rsc.org

The nature of the linker is also important. For instance, replacing an ether linkage with a vinyloxy group, as seen in (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine, can alter solubility and interaction profiles. smolecule.com The introduction of a mercaptoethyl chain has also been investigated as a strategy to link the pyridin-2-amide motif to other molecular fragments. mdpi.com

Introduction of Chirality and Stereochemical Impact

The introduction of a chiral center, often on the ethanamine chain, can lead to enantiomers with significantly different biological activities. wikipedia.org This is because biological targets like enzymes and receptors are themselves chiral and can exhibit stereospecific interactions. solubilityofthings.comwikipedia.org

For example, the enantiomers of trans-2-(indol-3-yl)cyclopropylamine derivatives showed different affinities for serotonin 5-HT2 receptor isoforms. acs.org A chiral molecule and its mirror image, or enantiomer, can have the same chemical and physical properties but differ in their interaction with other chiral compounds. wikipedia.org A molecule with a single stereogenic carbon will always be chiral. wikipedia.org

Hybridization with Other Pharmacophoric Scaffolds

Hybridizing the this compound scaffold with other known pharmacophores is a common strategy to create novel molecules with potentially enhanced or dual-action biological activities. This approach aims to combine the favorable properties of each constituent moiety.

For instance, the combination of a rhodanine (B49660) moiety with a 4-(phenylamino)-quinazoline structure has been explored to create novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. acs.org Similarly, pyrimidine derivatives have been conjugated with other heterocyclic systems like benzofuran (B130515) and pyrazole (B372694) to target EGFR. acs.org The fusion of a thiazolidin-4-one scaffold with other structures is a known strategy in the development of anticancer agents. nih.gov

In the development of Cdc7 kinase inhibitors, 5-heteroaryl-3-carboxamido-2-aryl pyrroles have been synthesized, where the heteroaryl group can be a pyridine ring. acs.org This hybridization aims to improve the biochemical and ADME (absorption, distribution, metabolism, and excretion) properties of the lead compounds. acs.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| IAM-1 (ortho-isomer) |

| IAM-2 (meta-isomer) |

| IAM-3 (para-isomer) |

| 2-(Pyridin-2-yloxy)ethanamine |

| 2-(Pyridin-3-yloxy)ethanamine |

| 2-(3-Methylpyridin-4-yl)ethan-1-amine |

| 2-[(5-Methylpyridin-2-yl)oxy]ethanamine |

| 2-[(5-Chloropyridin-2-yl)oxy]ethanamine |

| 2-[(3-Methoxypyridin-2-yl)oxy]ethanamine |

| 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethanamine |

| (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine |

| trans-2-(Indol-3-yl)cyclopropylamine |

| 5-Heteroaryl-3-carboxamido-2-aryl pyrroles |

| Rhodanine |

| 4-(Phenylamino)-quinazoline |

| Thiazolidin-4-one |

| Benzofuran |

| Pyrazole |

Computational Chemistry in SAR Elucidation and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structures of a series of compounds with their biological activities. These models are instrumental in predicting the activity of newly designed analogs and identifying the key molecular features that govern their potency.

A notable QSAR study was performed on a series of c-Met kinase inhibitors which included compounds with a 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline core, a structure closely related to the this compound scaffold. nih.gov This research employed both Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) to develop predictive models for the half-maximal inhibitory concentration (IC₅₀) values of 103 distinct compounds. nih.govupch.edu.pe

The CoMSIA model, a 3D-QSAR technique, successfully identified several physicochemical fields that are critical for inhibitory activity. nih.gov The optimal model incorporated steric, electrostatic, hydrophobic, and hydrogen-bond donor fields, indicating that the size, electronic distribution, and hydrogen-bonding potential of the substituents are crucial for potent c-Met inhibition. nih.gov Concurrently, an MLR model was developed using a diverse set of molecular descriptors. The best predictive model included 2D-autocorrelation descriptors, GETAWAY (Geometry, Topology, and Atom-Weight Assembly) descriptors, fragment-based polar surface area (PSA), and the logarithm of the partition coefficient (MlogP). nih.govupch.edu.pe The statistical robustness of these models was validated through cross-validation, and they accurately predicted the activities of a separate test set of compounds. nih.gov

These findings underscore the power of QSAR in dissecting the complex relationships between the molecular properties of pyridin-4-yloxy derivatives and their biological function, providing a quantitative framework for lead optimization.

Table 1: Summary of QSAR Models for Pyridin-4-yloxy Derivatives as c-Met Kinase Inhibitors nih.govupch.edu.pe

| Model Type | Key Descriptors/Fields | Application |

| CoMSIA (3D-QSAR) | Steric, Electrostatic, Hydrophobic, H-Bond Donor | Maps the spatial regions around the molecule where specific physicochemical properties influence biological activity. |

| MLR (2D-QSAR) | 2D-Autocorrelation, GETAWAY, PSA, MlogP | Provides a mathematical equation linking calculated molecular descriptors to the inhibitory potency. |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme. This method is crucial for elucidating the binding mode of inhibitors and understanding the key molecular interactions that stabilize the ligand-receptor complex.

In the context of pyridin-4-yloxy derivatives, molecular docking has been extensively used to rationalize observed SAR data. For instance, in a study of novel sorafenib (B1663141) analogs targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), several compounds incorporating a 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl moiety were synthesized and evaluated. mdpi.comnih.gov Molecular docking simulations using the SURFLEX-DOCK program were performed to understand their binding mechanism within the VEGFR2 active site. mdpi.com

The results showed that the most active compounds, such as 1-(2,4-difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea (6c) , fit snugly into the binding pocket. mdpi.com The docking pose revealed that the urea (B33335) and amide groups formed critical hydrogen bonds with the backbone residues of Cysteine 919 (CYS919) and Aspartate 1046 (ASP1046), anchoring the inhibitor in place. mdpi.com This binding mode was analogous to that of the parent drug, sorafenib, suggesting that the pyridin-4-yloxy scaffold is a viable component for designing new kinase inhibitors. mdpi.com

Table 2: Biological Activity and Docking Scores of Selected Sorafenib Analogs mdpi.comnih.gov

| Compound | Structure | IC₅₀ (μM) vs. A549 Cells | Docking Score (vs. VEGFR2) |

| Sorafenib | Reference Drug | 10.45 ± 0.96 | 10.447 |

| 6c | 1-(2,4-difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea | 16.54 ± 1.22 | 9.148 |

| 6f | 1-(4-bromophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea | 22.37 ± 1.35 | Not Reported |

Similarly, docking studies on c-Met kinase inhibitors featuring the pyridin-4-yloxy core helped to identify their active conformations and key interactions within the enzyme's active site, corroborating the findings from QSAR models. nih.govresearchgate.net Another study on oxadiazolopyrazine analogs showed a derivative with a 4-(pyridin-4-yloxy)piperidine group forming a crucial hydrogen bond with an Arginine 189 residue in its target. upc.edu These studies collectively demonstrate that molecular docking is a powerful hypothesis-generating tool for understanding ligand-target interactions and guiding the rational design of next-generation inhibitors based on the this compound framework.

Density Functional Theory (DFT) Applications in Reactivity and Electronic Structure Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating properties such as frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT provides deep insights into a molecule's kinetic stability, chemical reactivity, and electronic transitions.

For pyridine-containing compounds, DFT calculations have been used to optimize molecular geometries and analyze their electronic properties. iucr.orgnih.gov A study on a pyridine-based hydrazone, (E)-2-((6-chloropyridin-2-yl)oxy)-N′- (2-hydroxybenzylidene) acetohydrazide , employed the B3LYP/6-311G(d,p) level of theory to investigate its electronic characteristics. mdpi.com The analysis of the FMOs revealed that the HOMO was primarily located on the acetohydrazide moiety, while the LUMO was distributed across the benzylidene portion of the molecule. mdpi.com

The calculated HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity and the potential for intramolecular charge transfer (ICT). mdpi.com For the studied hydrazone, the energy gap was found to be 3.634 eV, indicating significant potential for ICT within the molecule, a property that can influence its biological interactions and reactivity. mdpi.com Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus likely to engage in electrostatic or hydrogen-bonding interactions with a biological target. mdpi.com

Table 3: Frontier Molecular Orbital (FMO) Data for a Pyridin-oxy Derivative mdpi.com

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.600 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.966 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.634 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

These theoretical calculations are invaluable for predicting the chemical behavior of this compound derivatives and understanding their electronic properties, which are fundamental drivers of their structure-activity relationships.

Applications and Advanced Research Directions for 2 Pyridin 4 Yloxy Ethanamine

Utilization as a Building Block in Complex Molecular Architectures

Heterocyclic compounds form the backbone of many pharmaceuticals and functional materials. sigmaaldrich.com The strategic use of versatile building blocks is central to synthesizing these complex molecules efficiently. sigmaaldrich.com 2-(Pyridin-4-yloxy)ethanamine, commercially available in its base and salt forms, serves as such a building block due to its distinct functional groups: a primary amine, an ether linkage, and a pyridine (B92270) ring. sigmaaldrich.combldpharm.com

Intermediate in Heterocyclic Compound Synthesis

The structure of this compound makes it an ideal intermediate for the synthesis of new heterocyclic systems. The primary amine group is a potent nucleophile, enabling reactions like condensation with dicarbonyl compounds or participation in multicomponent reactions to form larger, more elaborate heterocyclic rings. scispace.com This reactivity allows chemists to "build out" from the core structure, incorporating the pyridin-yloxy fragment into diverse molecular scaffolds. whiterose.ac.uk For instance, similar amine-containing building blocks are widely used to construct pyrimidine (B1678525) and pyran-based structures, which are prevalent in pharmacologically active compounds. scispace.commdpi.com The pyridine nitrogen itself can also be a site for further reactions or can act as a ligand to coordinate with metal ions in the synthesis of metallo-supramolecular structures. researchgate.net

Precursor for Advanced Polyfunctional Molecules

The creation of molecules with multiple, precisely positioned functional groups is a cornerstone of modern drug discovery. whiterose.ac.uk this compound is an excellent precursor for this purpose. Its primary amine can be readily modified through reactions like acylation or alkylation to introduce new functionalities. smolecule.com This versatility is exemplified in research focused on developing novel therapeutic agents. sci-hub.seresearchgate.net

For example, in the synthesis of complex serotonin (B10506) 5-HT1A receptor modulators, the aryloxy-ethylamine scaffold, including the pyridin-4-yloxy variant, was used as a key precursor. sci-hub.seresearchgate.net Researchers incorporated this building block into a larger piperidine-based structure to create a library of polyfunctional molecules for biological testing. sci-hub.seresearchgate.net This approach demonstrates how the foundational structure of this compound can be elaborated upon to generate advanced molecules with tailored properties for specific biological targets.

Role in Medicinal Chemistry and Drug Discovery Research

The pyridin-yloxy-ethylamine framework is of significant interest in medicinal chemistry. The pyridine ring can act as a bioisostere for other aromatic systems and participate in crucial hydrogen bonding interactions with biological targets, while the flexible ethylamine (B1201723) linker allows for optimal positioning within a receptor or enzyme active site. ontosight.aiontosight.ai

Ligand Design for Receptor Modulation

The precise positioning of atoms within a potential drug molecule is critical for its ability to bind to and modulate a biological receptor. nih.gov The this compound scaffold has been utilized in structure-activity relationship (SAR) studies to understand these requirements. A key example is the investigation of biased agonists for the serotonin 5-HT1A receptor, a target for antidepressant medications. sci-hub.seresearchgate.netacs.org

In this research, scientists synthesized a series of complex molecules containing different pyridin-yloxy-ethylamine isomers to see how the placement of the pyridine nitrogen atom affected receptor binding affinity. The study revealed that the derivative containing the 2-(pyridin-4-yloxy) moiety had a significantly lower affinity (pKi of 6.41) for the 5-HT1A receptor compared to its 2-yloxy (pKi of 10.19) and 3-yloxy (pKi of 8.82) counterparts. acs.org This finding, while indicating that the 4-yloxy isomer was not the optimal choice for this specific target, was crucial for refining the molecular design and focusing efforts on more potent variants. acs.org It underscores the value of this compound as a tool for probing the structural requirements of receptor binding.

Table 2: Research Data on Pyridin-yloxy-ethylamine Isomers and 5-HT1A Receptor Affinity

This table summarizes findings from a study on serotonin 5-HT1A receptor agonists, showing how the position of the nitrogen atom in the pyridine ring affects binding affinity (pKi). A higher pKi value indicates stronger binding.

| Compound Derivative | Receptor Affinity (pKi) | Reference |

|---|---|---|

| Pyridin-2-yloxy derivative | 10.19 | acs.org |

| Pyridin-3-yloxy derivative | 8.82 | acs.org |

| Pyridin-4-yloxy derivative | 6.41 | acs.org |

Investigating Enzyme Inhibition Mechanisms

Pyridine-containing molecules are frequently explored as enzyme inhibitors in various disease areas, including diabetes and cancer. jchemrev.comnih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions made by endogenous ligands. While direct studies on this compound as an enzyme inhibitor are not prominent, its structural motifs are relevant to inhibitor design. nih.gov For example, derivatives of this scaffold could be synthesized to target the ATP-binding site of protein kinases, a major class of drug targets. The pyridine ring could occupy the adenine-binding region, while the ethylamine tail could be functionalized to extend into other pockets of the enzyme's active site to increase potency and selectivity. nih.gov The general utility of pyridine derivatives in developing inhibitors for enzymes like α-amylase and SH2-containing phosphatases (SHIP2) highlights the potential of this chemical class in therapeutic research. jchemrev.comnih.gov

Development of Novel Therapeutic Agents

The ultimate goal of medicinal chemistry research is the development of new medicines. The pyridin-yloxy-ethylamine scaffold is being explored for its potential in creating novel therapeutic agents. ontosight.aiontosight.ai The research into 5-HT1A receptor agonists, for instance, is aimed at discovering new and more effective treatments for depression. sci-hub.seresearchgate.net Although the this compound derivative itself was not the lead candidate, its role in the SAR study was instrumental in the development of highly potent and selective molecules. sci-hub.seresearchgate.net

Furthermore, the broad biological activities associated with pyridine derivatives suggest that compounds derived from this compound could have applications in other areas. jchemrev.com For instance, different pyridine-based compounds have been investigated for anti-diabetic, anti-inflammatory, and antimicrobial properties, showcasing the versatility of this heterocyclic core in drug discovery programs. ontosight.aijchemrev.com

Biased Agonism Studies with this compound Analogues

Biased agonism is a sophisticated pharmacological concept where a ligand binding to a G protein-coupled receptor (GPCR) preferentially activates one intracellular signaling pathway over another. This offers the potential to develop drugs with more specific effects and fewer side effects. The serotonin 5-HT1A receptor, a key target for treating depression and anxiety, has been a major focus of biased agonism research.

In studies aimed at developing novel 5-HT1A receptor-biased agonists, researchers have synthesized and evaluated extensive series of aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine. google.comresearchgate.net These studies systematically explored how modifications to the aryloxy portion of the molecule, including the position of the nitrogen atom in a pyridin-yloxy ring, influenced receptor affinity and functional activity. google.comresearchgate.net

Within this research context, an analogue incorporating the 2-(pyridin-4-yloxy)ethylamino moiety was synthesized and tested. google.comresearchgate.net The findings revealed that the position of the nitrogen atom within the pyridine ring was critical for receptor binding affinity. While the pyridin-2-yloxy analogue (Compound 17) showed exceptionally high affinity (pKi = 10.19), moving the nitrogen to the 3-position (Compound 20) led to a decrease in affinity (pKi = 8.82). google.comresearchgate.net Strikingly, the pyridin-4-yloxy derivative (Compound 21) exhibited a further and significant drop, resulting in what was deemed an unacceptably low binding value (pKi = 6.41). google.comresearchgate.net

This low affinity precluded it from further investigation in that specific series, which was focused on identifying potent agonists for pathways like ERK1/2 phosphorylation. google.comacs.org The research instead prioritized the pyridin-2-yloxy scaffold as the most promising chemotype for developing new selective 5-HT1A receptor agonists. oup.comnih.gov These results underscore the profound impact of subtle structural changes on molecular interactions with biological targets and highlight the challenges in designing ligands with desired pharmacological profiles.

| Compound Type | Example Compound ID | Binding Affinity (pKi) at 5-HT1A Receptor |

| Pyridin-2-yloxy Analogue | 17 | 10.19 |

| Pyridin-3-yloxy Analogue | 20 | 8.82 |

| Pyridin-4-yloxy Analogue | 21 | 6.41 |

Data sourced from studies on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives. google.comresearchgate.net

Potential in Agrochemical Development and Related Applications

The pyridine ring is a cornerstone in modern agrochemical discovery, found in numerous commercially successful fungicides, herbicides, and insecticides. researchgate.netnih.gov Replacing a benzene (B151609) ring with a pyridine ring in a bioactive molecule can alter key physicochemical properties such as hydrophobicity, solubility, and metabolic stability, often leading to improved efficacy or a modified spectrum of activity. mdpi.com

The phenoxypyridine structure, a bioisostere of diaryl ethers, is a particularly important scaffold in pesticide development. mdpi.com The first commercial aryloxyphenoxypropionate herbicide containing a phenoxypyridine moiety was launched after discovering that the pyridine ring enhanced herbicidal activity. mdpi.com Research has shown that for certain classes of herbicides, compounds with electron-withdrawing substituents on the pyridine ring exhibit significantly higher activity. mdpi.com Pyridine derivatives are also used to create fungicides and are key components of neonicotinoid insecticides. chempanda.com

Given this precedent, the this compound structure holds potential as a building block for novel agrochemicals. The pyridin-4-yloxy moiety could be incorporated into larger molecules to modulate their biological activity, while the ethanamine side chain provides a convenient handle for further chemical modification and derivatization. google.com The ionizable nature of both the pyridine nitrogen and the primary amine could enhance solubility and bioavailability, which are critical parameters for effective agrochemicals. mdpi.com

Advanced Materials Science Applications

The unique electronic and structural features of the pyridine ring make it a valuable component in advanced materials. Polymers incorporating pyridine units into their backbone, such as poly(arylene ether)s, have been developed for applications requiring high thermal stability and specific chemical properties. google.comacs.org These materials are investigated for use as proton exchange membranes in fuel cells, where the basic nitrogen atom of the pyridine ring can be doped with acid to facilitate proton conduction. google.comacs.org

The this compound molecule, with its terminal amine and pyridine group, is a suitable monomer for polymerization or for grafting onto polymer surfaces. The primary amine can readily participate in reactions to form polyamides, polyimides, or polyurethanes. The resulting polymers would feature pendant pyridin-yloxy groups, which could be used to coordinate metal ions, act as catalytic sites, or tune the material's optical and electronic properties. acs.orgrsc.org

Furthermore, aminopyridine derivatives are known to exhibit interesting photophysical properties. sciforum.netsciforum.net Some have been investigated as fluorescent probes and chemosensors, where their fluorescence can be turned "on" or "off" in the presence of specific metal ions. researchgate.net The this compound scaffold could potentially be derivatized to create novel fluorescent materials for sensing, bioimaging, or as components in organic light-emitting diodes (OLEDs). sciforum.netsciforum.net

Emerging Research Frontiers and Future Outlook

The true potential of this compound and its derivatives lies in emerging areas of research that leverage its unique chemical functionalities for novel applications.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires molecules to be labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). The development of novel PET radiotracers is crucial for diagnosing diseases and understanding biological processes. The pyridin-yloxy moiety is a proven platform for developing such tracers. For instance, prosthetic groups like 1-(3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl)pyrrole-2,5-dione have been developed for the efficient ¹⁸F-labeling of biomolecules. sciforum.net

This demonstrates that the pyridin-yloxy core is stable under radiolabeling conditions and suitable for in vivo imaging applications. The this compound structure could be readily adapted for radiosynthesis. Fluorine-18 could be introduced onto the pyridine ring, or the terminal amine group could be used to conjugate the molecule to a chelator for radiometals. Such ¹⁸F-labeled derivatives of this compound could serve as novel PET probes for tracing biological pathways where pyridine-binding enzymes or receptors are involved.

As new derivatives of this compound are synthesized, their thorough characterization will be paramount. Beyond standard spectroscopic methods like NMR and mass spectrometry, advanced techniques will be essential to understand their structure-function relationships. researchgate.net

Single-crystal X-ray diffraction (SCXRD) can provide definitive three-dimensional structural information, revealing precise bond lengths, angles, and the conformational arrangement of the molecule. sciforum.net This is critical for understanding interactions with biological targets or for predicting the packing of molecules in a solid-state material. sciforum.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict electronic excitation energies and help explain the origins of a molecule's fluorescent or absorptive properties. researchgate.net

For derivatives with biological activity, emerging techniques like multiplexed proteome dynamics profiling (mPDP) represent a new frontier. mdpi.com This mass spectrometry-based approach can measure changes in both the synthesis and degradation of thousands of proteins simultaneously in response to a compound. mdpi.com Applying such a systems-level technique to a novel bioactive derivative of this compound could uncover its mechanism of action in unprecedented detail, revealing its influence on cellular protein homeostasis and identifying its ultimate molecular targets. mdpi.com

Methodological Considerations and Analytical Validation in 2 Pyridin 4 Yloxy Ethanamine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. For "2-(Pyridin-4-yloxy)ethanamine," a combination of techniques is used to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the molecular framework of "this compound." Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom.

¹H NMR: In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring and the ethylamine (B1201723) chain will exhibit characteristic chemical shifts and coupling patterns. For instance, pyridinyl protons generally appear in the aromatic region of the spectrum, while the methylene (B1212753) protons of the ethylamine group will show distinct signals, often as triplets, due to coupling with adjacent protons.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in "this compound" will produce a distinct signal. For example, the carbon atoms of the pyridine ring will resonate at different chemical shifts depending on their position relative to the nitrogen atom and the ether linkage. mdpi.com

Below is a table summarizing typical NMR data for related pyridine derivatives, which can be used as a reference for "this compound."

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 8.5–9.0 | Protons on the pyridine ring. |

| ¹H | 2.3–2.5 | Methyl groups attached to the pyridine ring. |

| ¹³C | 150-165 | Carbons adjacent to the nitrogen in the pyridine ring. |

| ¹³C | 110-140 | Other carbons in the pyridine ring. |

| ¹³C | 60-70 | Carbon of the -OCH₂- group. |

| ¹³C | 35-45 | Carbon of the -CH₂N- group. |

This is an interactive data table. The values are representative and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of "this compound" (138.17 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula of the compound with a high degree of confidence. rsc.org

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for pharmacokinetic studies. nih.govplos.org In the context of "this compound" research, LC-MS can be used to monitor reaction progress, identify byproducts, and quantify the compound in biological matrices. nih.govplos.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such analyses. mdpi.com

| Technique | Information Obtained | Example Application |

| MS | Molecular Weight | Confirmation of the M+H⁺ peak at m/z ~139. |

| HRMS | Exact Mass and Elemental Formula | Distinguishing between compounds with the same nominal mass. rsc.org |

| LC-MS | Separation and identification of components in a mixture. | Purity assessment and metabolite identification. nih.govplos.orgjfda-online.com |

This is an interactive data table.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretch of the amine, C-N stretching, C=N and C=C vibrations of the pyridine ring, and the C-O ether linkage. For instance, the N-H stretching vibrations typically appear in the range of 3300–3400 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300–3400 |

| C-H Stretch (aromatic) | 3000–3100 |

| C-H Stretch (aliphatic) | 2850–2960 |

| C=N/C=C Stretch (pyridine ring) | 1600–1650 |

| C-O Stretch (ether) | 1000–1300 |

This is an interactive data table. The values are approximate.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" or its salt can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. This can be particularly insightful for understanding the compound's physical properties and how it packs in a crystal lattice.

Chromatographic Purity Assessment and Separation Methods

Chromatographic techniques are essential for assessing the purity of "this compound" and for its separation from impurities or other components in a mixture.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. researchgate.net For "this compound," a reversed-phase HPLC method would typically be employed. researchgate.net In this method, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific HPLC conditions. Different detectors, such as a UV detector set at a wavelength where the pyridine ring absorbs, can be used. sielc.com

A typical HPLC method for a related pyridine derivative might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a buffer like trifluoroacetic acid. researchgate.net

| Parameter | Typical Condition |

| Column | C18, Primesep 100 sielc.com |

| Mobile Phase | Acetonitrile/Water with an acid buffer (e.g., H₂SO₄ or TFA) researchgate.netsielc.com |

| Detection | UV at ~260 nm sielc.com |

| Flow Rate | Isocratic or Gradient |

This is an interactive data table.

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a fundamental analytical technique for the separation and quantification of volatile and thermally stable compounds. In the context of this compound research, GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for purity assessment, identification of synthetic by-products, and quantitative analysis.

Due to the polar nature of the primary amine and the pyridine nitrogen in this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and column adsorption. To address this, derivatization is a common and often necessary sample preparation step. The primary goal of derivatization in this context is to convert the polar N-H groups into less polar, more volatile moieties, thereby improving chromatographic performance.

A prevalent method for the derivatization of amines and other polar functional groups is silylation. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed. The reaction involves the replacement of active hydrogen atoms on the amine group with a trimethylsilyl (B98337) (TMS) group. Pyridine is often added as a catalyst to accelerate the reaction, especially for sterically hindered groups. However, it is noteworthy that pyridine can sometimes have undesirable effects, such as the promotion of secondary products or other chromatographic anomalies. nih.gov An alternative solvent and catalyst system may be required to achieve optimal derivatization.

A typical GC-MS method for the analysis of a derivatized this compound sample would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the separation of the derivatized analyte from the solvent front, derivatizing reagent by-products, and any impurities. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum of the TMS-derivatized this compound would exhibit a characteristic fragmentation pattern, allowing for unequivocal identification. For quantitative studies, a suitable internal standard would be added prior to derivatization to ensure accuracy and precision. researchgate.net

Headspace GC-MS/MS has also been demonstrated as a validated method for the accurate quantification of pyridine in various matrices, suggesting its potential applicability for related volatile compounds. tandfonline.com

Table 1: Illustrative GC Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) |

| Derivatization Reagent | BSTFA with 1% TMCS, Pyridine (as catalyst) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

Advanced In Vitro and In Vivo Assay Methodologies (when applicable for derivative studies)

While research specifically on this compound is limited, studies on its derivatives and other pyridine-containing compounds utilize a range of advanced assay methodologies to elucidate their biological activities. These assays are crucial for understanding the mechanism of action and potential therapeutic applications of new chemical entities.

In Vitro Assays:

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. rsc.orgacs.org This assay measures the metabolic activity of cells, which is generally correlated with cell viability. For instance, novel pyridine derivatives have been evaluated for their cytotoxic activities against human cancer cell lines such as MCF-7 (breast), Huh-7 (liver), and A549 (lung). rsc.org

Enzyme Inhibition Assays: The inhibitory activity of pyridine derivatives against specific enzymes is a common focus. For example, a PIM-1 kinase inhibitory assay was used to evaluate pyridine-based compounds, with IC₅₀ values determined to quantify their potency. acs.org Similarly, tyrosinase inhibitory assays are employed for compounds designed to manage hyperpigmentation-related disorders. nih.gov

Tubulin Polymerization Assays: For compounds designed as anticancer agents targeting the cytoskeleton, tubulin polymerization assays are critical. These assays measure the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key process in cell division. The potency is often expressed as an IC₅₀ value. rsc.orgacs.org

Signal Transduction Assays: To understand the specific cellular pathways modulated by a compound, various signal transduction assays are utilized. These can include assays for ERK1/2 phosphorylation, cAMP inhibition, Ca²⁺ mobilization, and β-arrestin recruitment, which are particularly relevant for G-protein coupled receptor (GPCR) agonists. acs.orgresearchgate.net

In Vivo Assays:

Anticancer Efficacy Models: In vivo studies are essential to validate the in vitro findings. For potential anticancer agents, this often involves implanting human tumor cells into immunocompromised mice (xenograft models). The effect of the compound on tumor growth is then monitored over time. rsc.org

Pharmacokinetic Studies: Preliminary in vivo studies are conducted to determine the pharmacokinetic profile of a compound. acs.orgresearchgate.net This involves administering the compound to animals (e.g., rats) and measuring its concentration in plasma and various tissues over time to determine parameters like absorption, distribution, metabolism, and excretion (ADME).

Table 2: Examples of In Vitro Assays for Pyridine Derivatives

| Assay Type | Purpose | Example Application | Measured Parameter |

|---|---|---|---|

| MTT Assay | Assess cytotoxicity | Evaluation of pyridine hybrids against breast cancer cell lines rsc.org | IC₅₀ |

| Tubulin Polymerization | Determine anti-mitotic activity | Testing of combretastatin (B1194345) analogues with a pyridine linker acs.org | IC₅₀ |

| PIM-1 Kinase Inhibition | Quantify enzyme inhibition | Screening of pyridine compounds as potential PIM-1 inhibitors acs.org | IC₅₀ |

| ERK1/2 Phosphorylation | Measure signal pathway activation | Characterization of serotonin (B10506) 5-HT₁ₐ receptor-biased agonists acs.orgresearchgate.net | Level of phosphorylated ERK1/2 |

Data Analysis and Statistical Validation in Research Findings

Rigorous data analysis and statistical validation are paramount to ensure the reliability and reproducibility of research findings in studies of this compound and its derivatives. The choice of statistical methods depends on the experimental design and the type of data collected.

For analytical method validation, guidelines such as those from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, provide a comprehensive framework. ich.org This includes the evaluation of specificity, linearity, range, accuracy, precision (repeatability, intermediate precision), and robustness. For quantitative assays, linearity is typically assessed by regression analysis, and the correlation coefficient (r²) is reported. nih.gov